Cas no 252212-58-1 (2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole)
![2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole structure](https://ja.kuujia.com/scimg/cas/252212-58-1x500.png)
2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- GAPDH inhibitor compound F8
- STK528803
- 252212-58-1
- 2,5-Bis(3-(oxiran-2-ylmethoxy)phenyl)-1,3,4-oxadiazole
- AKOS005461457
- 2,5-bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole
- 2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole
-
- インチ: 1S/C20H18N2O5/c1-3-13(7-15(5-1)23-9-17-11-25-17)19-21-22-20(27-19)14-4-2-6-16(8-14)24-10-18-12-26-18/h1-8,17-18H,9-12H2
- InChIKey: IQCCNCOQRRJSTE-UHFFFAOYSA-N
- ほほえんだ: O1CC1COC1C=CC=C(C2=NN=C(C3=CC=CC(=C3)OCC3CO3)O2)C=1
計算された属性
- せいみつぶんしりょう: 366.12157168g/mol
- どういたいしつりょう: 366.12157168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 453
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 82.4Ų
2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Axon Medchem | 3612-50mg |
GAPDH inhibitor compound F8 |
252212-58-1 | 98% | 50mg |
€480.00 | 2024-12-25 | |
Axon Medchem | 3612-10mg |
GAPDH inhibitor compound F8 |
252212-58-1 | 98% | 10mg |
€120.00 | 2024-12-25 |
2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole 関連文献
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazoleに関する追加情報
Introduction to 2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole (CAS No. 252212-58-1)
2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole, identified by the Chemical Abstracts Service Number (CAS No.) 252212-58-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of oxadiazole derivatives, which are known for their versatile applications in medicinal chemistry due to their unique structural and electronic properties. The presence of multiple functional groups, including oxirane and methoxy moieties, makes this molecule a promising candidate for further exploration in drug discovery and material innovation.
The structure of 2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole features a central 1,3,4-oxadiazole core flanked by two phenyl rings substituted with 3-(oxiran-2-ylmethoxy) groups. This particular arrangement imparts distinct chemical reactivity and potential biological activity. The oxirane ring, a three-membered cyclic ether, is a well-known motif in organic synthesis and pharmaceutical development due to its ability to participate in various chemical transformations, including nucleophilic ring opening reactions. This feature makes the compound valuable for designing molecules with tailored functionalities.
In recent years, there has been a surge in research focused on oxadiazole derivatives as pharmacophores. These compounds have demonstrated potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The 1,3,4-oxadiazole core is particularly noteworthy for its ability to act as a scaffold that can modulate biological targets through hydrogen bonding interactions and other non-covalent forces. The methoxy groups attached to the phenyl rings further enhance the solubility and bioavailability of the compound, making it more suitable for pharmacological studies.
One of the most compelling aspects of 2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole is its potential as a building block for more complex drug candidates. The oxirane functionality allows for selective modifications through reactions such as epoxide ring opening with nucleophiles. This reactivity has been exploited in the development of prodrugs and conjugates where controlled release mechanisms are essential. Additionally, the phenyl rings can be further functionalized to introduce additional pharmacological properties or to enhance binding affinity to specific biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies have suggested that 2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole may exhibit interactions with enzymes and receptors involved in inflammatory pathways. This hypothesis is supported by experimental data from related oxadiazole derivatives that have shown promising results in preclinical models. Further investigation into this compound could lead to the identification of novel therapeutic agents targeting chronic inflammatory diseases.
The synthesis of 2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole presents an intriguing challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the phenyl ring substituents. Additionally, protecting group strategies have been employed to ensure regioselective functionalization of the oxirane moieties without interfering with other reactive sites.
The versatility of 2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole extends beyond pharmaceutical applications; it also holds promise in materials science. Oxadiazole derivatives have been explored as components in organic electronic devices due to their electron-withdrawing properties and ability to form stable radicals. The presence of multiple aromatic rings and functional groups makes this compound a candidate for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other advanced materials.
In conclusion,2,5-Bis[3-(oxiran-2-ymethoxy)phenyl]-1,3,4-oxadiazole (CAS No. 252212-58-1) represents a fascinating molecule with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it an attractive candidate for further research in drug discovery and material science. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to play a crucial role in developing innovative solutions for contemporary scientific challenges.
252212-58-1 (2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole) 関連製品
- 182192-95-6((2,4-difluorophenyl)(phenyl)methanol)
- 2056875-20-6((2-Isocyanoethyl)bis(propan-2-yl)amine)
- 2138174-02-2(tert-butyl N-{7-fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate)
- 1806830-62-5(3-Bromo-6-(difluoromethyl)-2-fluoropyridine-4-sulfonyl chloride)
- 2004301-16-8({1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine)
- 3894-25-5(6-Bromo-2-phenylquinoline)
- 2229164-41-2(tert-butyl N-{5-1-(aminooxy)ethyl-2-methylphenyl}carbamate)
- 19813-28-6(2-(1,2,3-thiadiazol-5-yl)acetic acid)
- 1823803-24-2(Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate)
- 306978-32-5(3-Chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine)




